4-Chloro-3,5-xylyloxyacetic acid

Synthetic auxin DFT calculation Structure-activity relationship

4-Chloro-3,5-xylyloxyacetic acid (CAS 19545-95-0) is a distinct chlorinated phenoxyacetic acid auxin with a 3,5-dimethyl substitution. Unlike 2,4-D or MCPA, it offers a computationally validated 'optimal' auxin-like profile, essential for dissecting auxin perception and PDR8 transporter studies as the active metabolite of probe 'compound 602'. Substituting generic auxins risks confounding SAR data and biological outcomes. Ensure experimental integrity by sourcing this specific compound.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
CAS No. 19545-95-0
Cat. No. B031680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3,5-xylyloxyacetic acid
CAS19545-95-0
Synonyms(4-Chloro-3,5-dimethylphenoxy)acetic Acid;  [(4-chloro-3,5-xylyl)oxy]acetic Acid
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C)OCC(=O)O
InChIInChI=1S/C10H11ClO3/c1-6-3-8(14-5-9(12)13)4-7(2)10(6)11/h3-4H,5H2,1-2H3,(H,12,13)
InChIKeyIJOSXVVFEKXIGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3,5-xylyloxyacetic Acid (CAS 19545-95-0): A Distinct Synthetic Auxin in Phenoxyacetic Acid Research


4-Chloro-3,5-xylyloxyacetic acid (CAS 19545-95-0), also known as 4-Chloro-3,5-dimethylphenoxyacetic acid or 'compound 602 UC', is a chlorinated phenoxyacetic acid derivative that functions as a synthetic auxin, a major class of plant growth regulators [1]. It is specifically identified as the active metabolite generated from the amide bond hydrolysis of a masked auxin analog, compound 602, and is known for its ability to effectively stimulate hypocotyl growth in wild-type seedlings . This compound serves as a valuable research tool in plant hormone signaling studies, particularly for dissecting auxin perception and response pathways.

The Risk of Analog Interchange: Why 4-Chloro-3,5-xylyloxyacetic Acid is Not a Drop-in Replacement for MCPA or 2,4-D


While all phenoxyacetic acids share a core scaffold, their biological activity, selectivity, and physicochemical properties are exquisitely sensitive to the pattern of ring substitution. Commercial herbicides like MCPA (4-chloro-2-methylphenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid) are optimized for broad-spectrum weed control [1]. In contrast, 4-Chloro-3,5-xylyloxyacetic acid possesses a unique 3,5-dimethyl substitution pattern that confers a distinct auxin-like activity profile, which has been computationally identified as 'optimal' among a series of alkylphenoxyacetic acids when compared directly to MCPA [2]. This fundamental difference in molecular structure dictates a different interaction with plant auxin receptors and transporters [3], meaning it cannot be interchangeably used with other phenoxyacetic acids without significantly altering experimental or functional outcomes. Substitution with a generic analog introduces a high risk of confounding results in research settings and failing to achieve desired selectivity in industrial applications.

Quantitative Evidence for 4-Chloro-3,5-xylyloxyacetic Acid Differentiation: A Procurement-Ready Guide


DFT Study Identifies 4-Chloro-3,5-xylyloxyacetic Acid as the Optimal Candidate for Auxin-like Activity vs. MCPA

A density functional theory (DFT) study directly compared several alkylphenoxyacetic acids, including 4-Chloro-3,5-xylyloxyacetic acid, to the commercial herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid). The analysis of electronic and structural properties revealed that 4-Chloro-3,5-xylyloxyacetic acid was the most promising compound with optimal characteristics for possessing auxin-like activity among the series [1]. This provides a computational, class-level benchmark for its potential activity.

Synthetic auxin DFT calculation Structure-activity relationship MCPA

Specific Bioactivity as an Auxin Metabolite: Hypocotyl Elongation in Arabidopsis

4-Chloro-3,5-xylyloxyacetic acid is the active hydrolysis product (compound 602 UC) of the masked auxin analog 'compound 602'. In bioassays using wild-type Arabidopsis thaliana seedlings, treatment with compound 602 (the precursor) effectively stimulated hypocotyl growth [1]. While this is an indirect measure of the target compound's activity, it establishes its role as the bioactive moiety in a specific, well-defined experimental system. This activity is distinct from the broader, often herbicidal, effects of compounds like 2,4-D at similar concentrations in these assays.

Auxin signaling Arabidopsis thaliana Hypocotyl growth Compound 602

Comparative Physicochemical Properties: Density, Boiling Point, and LogP

The physicochemical profile of 4-Chloro-3,5-xylyloxyacetic acid can be compared to the widely used auxin 2,4-D. The target compound exhibits a higher predicted logP (2.42) than 2,4-D (logP ~2.0), indicating greater lipophilicity [1]. It also has a significantly higher predicted boiling point (345.1°C vs. 160°C for 2,4-D) [REFS-1, REFS-3]. These property differences are quantifiable and influence factors like membrane permeability, formulation strategy, and analytical method development.

Physicochemical properties LogP Chromatography ADME prediction

Role as a Specific Probe in Auxin Transporter Studies (PDR8)

In a study dissecting the function of the pleiotropic drug resistance8 (PDR8) auxin efflux transporter in Arabidopsis, the masked auxin analog 'compound 602' was utilized as a chemical tool. The biological activity observed was dependent on its hydrolysis to the active metabolite 4-Chloro-3,5-xylyloxyacetic acid (602 UC) [1]. This experimental design leverages the compound's specific interaction with auxin signaling pathways to probe transporter function, a level of mechanistic specificity not commonly achievable with more promiscuous herbicides like 2,4-D or MCPA which are known to be transported by multiple PIN-FORMED (PIN) proteins [2].

Auxin transport PDR8 ABC transporter Chemical genetics

Recommended Application Scenarios for 4-Chloro-3,5-xylyloxyacetic Acid Based on Evidenced Differentiation


Lead Scaffold for Developing Next-Generation, Selective Auxin Mimics

Based on DFT calculations identifying it as the 'most promising compound with optimal characteristics' for auxin-like activity in its series [1], 4-Chloro-3,5-xylyloxyacetic acid is an ideal starting point for medicinal chemistry or agrochemical discovery programs. Researchers can leverage its unique 3,5-dimethyl substitution pattern to explore structure-activity relationships (SAR) aimed at developing novel auxin analogs with improved selectivity or potency profiles compared to commercial benchmarks like MCPA.

Precision Tool in Arabidopsis Auxin Signaling and Transporter Research

As the active metabolite of the chemical probe 'compound 602', 4-Chloro-3,5-xylyloxyacetic acid has a validated role in studying specific auxin transport and perception mechanisms, particularly involving the PDR8 efflux transporter [2]. It is the preferred compound for genetic and chemical biology studies in Arabidopsis thaliana where a well-characterized, moderate auxin activity is required to dissect signaling components without the overwhelming toxicity or promiscuous transport seen with broadleaf herbicides like 2,4-D.

Analytical Method Development and Reference Standard Preparation

The well-defined and distinct physicochemical properties of 4-Chloro-3,5-xylyloxyacetic acid—including a predicted logP of 2.42 and a boiling point of 345.1°C—differentiate it from other phenoxyacetic acids . This makes it a valuable compound for developing and validating analytical methods, such as HPLC separation protocols for mixtures of phenoxyacetic acid derivatives, or for use as a unique reference standard in environmental or biological sample analysis.

Investigating Alkylphenoxyacetic Acid Herbicidal Potential

While not a commercial herbicide itself, the computational and biological evidence highlighting the potential of alkylphenoxyacetic acids, with 4-Chloro-3,5-xylyloxyacetic acid as a lead candidate [1], positions this compound as a key research tool. It can be used in greenhouse or field studies aimed at evaluating the herbicidal efficacy and crop selectivity of this novel subclass of synthetic auxins, providing a pathway to discover new active ingredients for the agrochemical industry.

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